Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate
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Overview
Description
ARQ736 is a small molecule drug that functions as a potent and selective inhibitor of the BRAF protein. BRAF is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are commonly associated with various cancers, including melanoma, colorectal cancer, and thyroid cancer .
Preparation Methods
ARQ736 is synthesized through a series of chemical reactions that involve the formation of a phosphate prodrug. The compound is highly soluble and readily converts to its active form, ARQ680, in the presence of phosphatases . The synthetic route involves the use of various reagents and conditions to achieve the desired chemical structure. Industrial production methods for ARQ736 are designed to ensure high purity and yield, making it suitable for research and clinical applications .
Chemical Reactions Analysis
ARQ736 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphatases, which convert ARQ736 to its active form, ARQ680 . The major products formed from these reactions are the active drug ARQ680 and its metabolites. The metabolic pathways of ARQ736 involve phase one and phase two reactions, including oxidations, demethylation, and glucuronidation .
Scientific Research Applications
ARQ736 has been extensively studied for its potential as an anticancer agent. It is particularly effective in killing cancer cell lines harboring the BRAF V600E mutation . The compound has shown promising results in preclinical and clinical studies, demonstrating its ability to inhibit tumor growth and proliferation. ARQ736 is used in research to identify potential biomarkers for cancer treatment and to study the MAPK/ERK signaling pathway . Additionally, it has applications in the development of novel therapeutic strategies for cancers resistant to current treatments .
Mechanism of Action
ARQ736 exerts its effects by selectively inhibiting the BRAF protein, which is a key component of the MAPK/ERK signaling pathway . By blocking the activity of BRAF, ARQ736 prevents the phosphorylation and activation of downstream kinases, ultimately leading to the inhibition of cell growth and proliferation. This mechanism is particularly effective in cancer cells with the BRAF V600E mutation, which rely on the constitutive activation of the MAPK/ERK pathway for survival .
Comparison with Similar Compounds
Compared to these drugs, ARQ736 has shown unique properties in terms of its solubility and conversion to its active form, ARQ680 . Other similar compounds include LGX818, GDC0879, XL281, PLX3603, and RAF265 . Each of these compounds targets the BRAF protein but may differ in their potency, selectivity, and clinical efficacy. ARQ736’s ability to inhibit multiple forms of RAF kinases, including wild-type BRAF and c-RAF, distinguishes it from other BRAF inhibitors .
Properties
Molecular Formula |
C25H25N8Na2O8PS |
---|---|
Molecular Weight |
674.5 g/mol |
IUPAC Name |
disodium;[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate |
InChI |
InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1 |
InChI Key |
HXINDCTZKGGRDE-JPKZNVRTSA-L |
Isomeric SMILES |
CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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